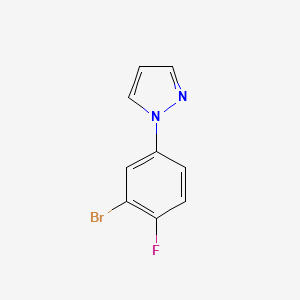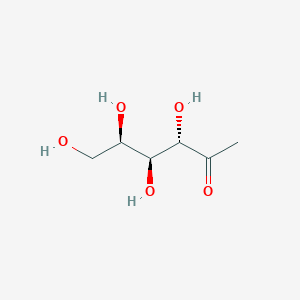
1-Deoxy-D-tagatose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Deoxy-D-tagatose is a rare sugar, classified as a deoxygenated monosaccharide It is structurally similar to D-tagatose but lacks one oxygen atom This compound is not commonly found in nature and must be synthesized through chemical or enzymatic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Deoxy-D-tagatose can be synthesized from D-galactose through a series of chemical reactions. One common method involves the Amadori rearrangement, where D-galactose reacts with an amine to form an intermediate, which is then converted to this compound . The reaction conditions typically involve elevated temperatures and specific pH levels to facilitate the rearrangement.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as D-tagatose 3-epimerase and ribitol dehydrogenase can be used to convert substrates like D-galactose or fucose into this compound . These processes are advantageous due to their specificity and efficiency, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Deoxy-D-tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or amines under controlled temperatures and pH.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted compounds .
Aplicaciones Científicas De Investigación
1-Deoxy-D-tagatose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and studying carbohydrate chemistry.
Biology: It serves as a substrate for enzymatic studies and metabolic research.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Mecanismo De Acción
The mechanism by which 1-Deoxy-D-tagatose exerts its effects involves its interaction with specific enzymes and metabolic pathways. For example, it can inhibit enzymes like β-glucosidase and fructokinase, affecting sugar metabolism . Additionally, it can interfere with carbohydrate absorption in the gastrointestinal tract, thereby modulating blood sugar levels .
Comparación Con Compuestos Similares
1-Deoxy-D-tagatose is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
D-tagatose: A ketohexose with similar sweetness but different metabolic effects.
D-sorbose: Another rare sugar with distinct enzymatic pathways.
L-ribose: Used in pharmaceutical applications but differs in its structural configuration.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(3S,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6+/m1/s1 |
Clave InChI |
IXDZFGATLNCIOI-PBXRRBTRSA-N |
SMILES isomérico |
CC(=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC(=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



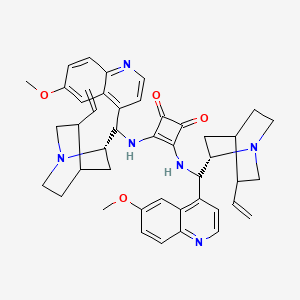

![1-(4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoyl)-n,n-dimethylpiperidine-4-carboxamide](/img/structure/B14763852.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
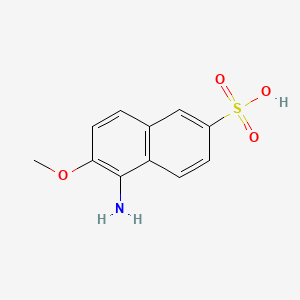
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
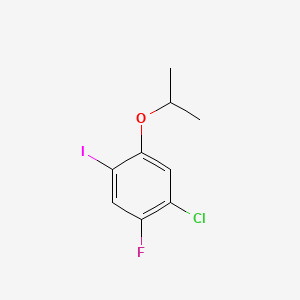
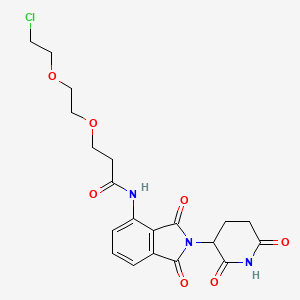
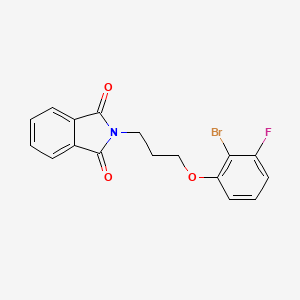

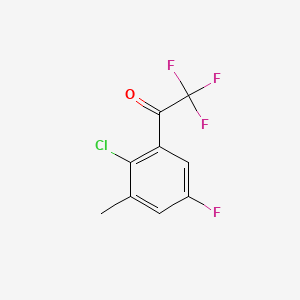
![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
